2,3,5,6-Tetrahydro-5-(4-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol
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Overview
Description
2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol is a complex organic compound that belongs to the class of imidazo[2,1-a]isoquinolines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and isoquinoline moieties. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazo[4,5-b]pyridine: Used in the development of pharmaceuticals and agrochemicals.
Imidazo[1,2-b]pyridazine: Exhibits potent anti-inflammatory and analgesic activities.
Uniqueness
2,3,5,6-Tetrahydro-5-(4-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
60099-37-8 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-pyridin-4-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C16H15N3O/c20-16(13-5-7-17-8-6-13)11-12-3-1-2-4-14(12)15-18-9-10-19(15)16/h1-8,20H,9-11H2 |
InChI Key |
GMTAFOIKCLRTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC=NC=C4)O |
Origin of Product |
United States |
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